Jurubidine

Description

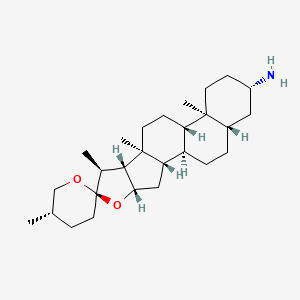

Structure

2D Structure

3D Structure

Properties

CAS No. |

6084-44-2 |

|---|---|

Molecular Formula |

C27H45NO2 |

Molecular Weight |

415.7 g/mol |

IUPAC Name |

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-amine |

InChI |

InChI=1S/C27H45NO2/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24H,5-15,28H2,1-4H3/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |

InChI Key |

BADUKLRFTFBRSD-PUHUBZITSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)OC1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Jurubidine; |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Jurubidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jurubidine, a steroidal alkaloid derived from the roots of Solanum paniculatum, presents a complex and intriguing chemical structure that has garnered attention for its potential pharmacological activities. As a cyclised aglycone of its parent glycoside, Jurubine, this compound serves as a foundational scaffold for the synthesis of novel derivatives with antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by a detailed summary of its physicochemical properties, experimental protocols for its isolation and characterization, and an exploration of its biological context.

Chemical Structure and Properties

This compound is a tetracyclic steroid derivative featuring a spirostane-type skeleton. Its systematic IUPAC name is (2aS,4S,5'S,6aS,6bS,8aS,8bR,9S,10R,11aS,12aS,12bR)-5',6a,8a,9-tetramethyldocosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-10,2'-pyran]-4-amine[1]. The core structure consists of a fused four-ring system (A, B, C, and D rings) characteristic of steroids, with an additional spiroketal moiety (E and F rings) and an amino group at the C-3 position.

The chemical formula of this compound is C₂₇H₄₅NO₂[1]. This empirical formula is supported by its molecular weight of approximately 415.66 g/mol and an exact mass of 415.3450 Da[1]. The elemental composition is approximately 78.02% carbon, 10.91% hydrogen, 3.37% nitrogen, and 7.70% oxygen[1].

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| IUPAC Name | (2aS,4S,5'S,6aS,6bS,8aS,8bR,9S,10R,11aS,12aS,12bR)-5',6a,8a,9-tetramethyldocosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-10,2'-pyran]-4-amine | [1] |

| CAS Number | 6084-44-2 | [1] |

| Molecular Formula | C₂₇H₄₅NO₂ | [1] |

| Molecular Weight | 415.66 g/mol | [1] |

| Exact Mass | 415.3450 Da | [1] |

| Elemental Analysis | C: 78.02%, H: 10.91%, N: 3.37%, O: 7.70% | [1] |

| ¹H NMR (predicted) | Complex aliphatic and steroidal proton signals are expected. | [2] |

| ¹³C NMR (predicted) | Approximately 27 distinct carbon signals corresponding to the steroidal backbone and spiroketal moiety are expected. | [2] |

| Mass Spectrometry | High-resolution mass spectrometry would confirm the exact mass and elemental composition. | [2] |

| Infrared Spectroscopy | Characteristic peaks for N-H (amine), C-H (alkane), and C-O (ether/ketal) functional groups are anticipated. | [2] |

Experimental Protocols

Isolation of this compound from Solanum paniculatum

This compound is obtained through the acid hydrolysis of its parent glycoside, Jurubine, which is extracted from the roots of Solanum paniculatum[3][4].

Protocol:

-

Extraction of Jurubine:

-

Air-dried and powdered roots of Solanum paniculatum are macerated with an ethanol:2% NH₄OH (9:1) solution at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then subjected to an acid-base extraction. The extract is suspended in 10% acetic acid, filtered, and the filtrate is basified with NH₄OH.

-

The basified solution is then extracted with butanol, and the butanol fraction is concentrated.

-

Further purification of the butanol fraction is achieved through Solid Phase Extraction (SPE) on a C-18 column using a gradient of water and methanol to yield purified Jurubine.

-

-

Acid Hydrolysis to this compound:

-

The purified Jurubine is subjected to acid hydrolysis to cleave the sugar moiety.

-

The reaction mixture is then neutralized and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extract is concentrated, and the resulting crude this compound can be further purified by chromatographic techniques such as column chromatography or preparative HPLC.

-

Spectroscopic Characterization of this compound Derivatives

The characterization of this compound and its derivatives involves a combination of spectroscopic techniques to elucidate and confirm the chemical structure[2].

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Samples are typically dissolved in deuterated solvents such as CDCl₃ or MeOD.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

-

2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of proton and carbon signals.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectra are acquired using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

This provides the exact mass of the molecule, which is used to confirm the molecular formula.

-

-

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Samples can be analyzed as a thin film, in a KBr pellet, or in solution.

-

The spectrum reveals the presence of key functional groups based on their characteristic absorption frequencies.

-

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, recent studies have highlighted the biological potential of its derivatives and the plant from which it is derived.

Antimicrobial and Antifungal Activity

Peptide derivatives of this compound have demonstrated significant in vitro activity against a range of bacterial and fungal strains[2]. The mechanism of action is hypothesized to involve disruption of microbial cell membranes or inhibition of key cellular processes.

Hepatoprotective Potential

Solanum paniculatum, the natural source of this compound, has been traditionally used in Brazilian folk medicine for liver ailments[3]. Scientific studies have begun to validate this traditional use, demonstrating that an alkaloidal fraction from the roots, which contains 3-aminospirostane alkaloids including this compound, exhibits hepatoprotective effects in animal models[3]. The proposed mechanism involves the modulation of inflammatory pathways and protection against cellular damage in the liver.

Conclusion

This compound represents a valuable natural product with a well-defined, complex chemical structure. The methodologies for its isolation and the characterization of its derivatives are established, paving the way for further investigation into its pharmacological properties. The preliminary findings on the antimicrobial and potential hepatoprotective activities of this compound and its related compounds suggest that this steroidal alkaloid is a promising lead for the development of new therapeutic agents. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.

References

Jurubidine's Bacterial Conquest: An In-Depth Analysis of its Antimicrobial Mechanism of Action

For Immediate Release

Rajkot, India – A recent study illuminates the antibacterial potential of Jurubidine, a steroidal alkaloid, and its peptide derivatives. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against bacteria, with a focus on quantitative data, experimental methodologies, and a virtualized look at its potential molecular interactions. This document is intended for researchers, scientists, and drug development professionals in the field of antimicrobial research.

Core Findings: this compound's Potency Against Bacterial Strains

A pivotal study by Sagar et al. (2025) systematically synthesized a series of this compound peptide derivatives (2a-2h) and evaluated their antimicrobial efficacy. The study determined the Minimum Inhibitory Concentration (MIC) of these compounds against a panel of pathogenic bacteria, revealing significant antibacterial activity. The MIC values, which represent the lowest concentration of a substance that prevents visible growth of a bacterium, are summarized in the table below.

| Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Salmonella typhi (µg/mL) |

| 2a | 180 ± 3.15 | 200 ± 2.85 | 220 ± 2.65 | 210 ± 3.40 |

| 2b | 160 ± 2.90 | 180 ± 3.10 | 200 ± 2.50 | 190 ± 2.80 |

| 2c | 140 ± 2.50 | 160 ± 2.75 | 180 ± 3.05 | 170 ± 2.95 |

| 2d | 120 ± 2.10 | 140 ± 2.45 | 160 ± 2.80 | 150 ± 2.60 |

| 2e | 100 ± 1.85 | 120 ± 2.20 | 140 ± 2.65 | 130 ± 2.30 |

| 2f | 110 ± 2.05 | 130 ± 2.35 | 150 ± 2.70 | 140 ± 2.55 |

| 2g | 130 ± 2.40 | 150 ± 2.60 | 170 ± 2.90 | 160 ± 2.70 |

| 2h | 100 ± 2.20 | 110 ± 1.90 | 120 ± 2.15 | 115 ± 2.00 |

Data sourced from Sagar et al. (2025).

Among the synthesized derivatives, compound 2h , a monopeptide derivative of this compound, demonstrated the most potent antibacterial activity across all tested strains.[1]

Unveiling the Mechanism: An In-Silico Approach

To elucidate the potential mechanism of action, the study employed in-silico molecular docking simulations.[1] This computational technique predicts the binding affinity and interaction between a ligand (in this case, the this compound derivatives) and a target protein. The research identified three key bacterial proteins as potential targets for these compounds, suggesting that the antibacterial activity of this compound derivatives stems from the inhibition of these crucial proteins.

The proposed mechanism involves the this compound derivative binding to the active site of the target bacterial protein, thereby inhibiting its normal function and disrupting essential cellular processes, ultimately leading to bacterial cell death.

Caption: Proposed mechanism of action of this compound derivatives.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the this compound derivatives was determined using the broth microdilution method.

Workflow:

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

-

Preparation of Test Compounds: Stock solutions of the synthesized this compound derivatives (2a-2h) were prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Two-fold serial dilutions of each compound were prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates. The final concentrations typically ranged from 1 to 512 µg/mL.

-

Bacterial Inoculum Preparation: Bacterial strains (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) were cultured overnight in MHB. The turbidity of the bacterial suspension was adjusted to match a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. The suspension was then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls were included on each plate.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

In-Silico Molecular Docking

The potential binding interactions of the this compound derivatives with bacterial proteins were investigated using molecular docking simulations.

Workflow:

Caption: Workflow for in-silico molecular docking.

Detailed Protocol:

-

Ligand Preparation: The 2D structures of the this compound derivatives were sketched using chemical drawing software and converted to 3D structures. Energy minimization was performed to obtain stable conformations.

-

Receptor Preparation: The 3D crystallographic structures of the selected bacterial target proteins were retrieved from the Protein Data Bank (PDB). Water molecules and any existing ligands were removed from the protein structures.

-

Binding Site Prediction: The active site of the target proteins was identified based on the co-crystallized ligand or through computational prediction tools.

-

Molecular Docking: Docking simulations were performed using software such as AutoDock or similar programs. The prepared ligands were docked into the defined binding site of the receptors.

-

Analysis of Results: The docking results were analyzed based on the binding energy (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site. The conformation with the lowest binding energy was considered the most favorable binding mode.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its peptide derivatives represent a promising new class of antibacterial agents. The demonstrated in-vitro efficacy, coupled with the in-silico prediction of a targeted mechanism of action, provides a solid foundation for further research. Future investigations should focus on validating the predicted protein targets through biochemical and biophysical assays. Furthermore, studies on the in-vivo efficacy, toxicity, and pharmacokinetic properties of the most potent derivatives, such as compound 2h, are crucial next steps in the development of this compound-based antibacterial therapies. The exploration of this compound's potential to combat drug-resistant bacterial strains is also a high-priority area for future research.

References

Jurubidine: A Technical Guide to its Biological Origin, Occurrence, and Scientific Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jurubidine is a steroidal alkaloid belonging to the 3-aminospirostane class, a group of nitrogen-containing compounds with a characteristic steroidal backbone. This technical guide provides an in-depth overview of the biological sources, natural occurrence, and experimental methodologies related to this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The document details the primary plant source of this compound, summarizes available data on its prevalence, and outlines protocols for its extraction, isolation, and characterization. Furthermore, it explores the biosynthetic origins of this compound and illustrates key experimental and biological pathways using structured diagrams.

Biological Source and Natural Occurrence

This compound is primarily isolated from plants of the genus Solanum, a diverse group within the Solanaceae family. The most significant and well-documented biological source of this compound is Solanum paniculatum , a plant commonly known in Brazil as "jurubeba."[1] While various parts of the plant may contain steroidal alkaloids, the roots are the principal site of this compound accumulation.

This compound exists in the plant as a glycoside, Jurubine , which is comprised of the this compound aglycone linked to a sugar moiety. The aglycone, this compound, is typically obtained through the acid hydrolysis of Jurubine. While the presence of this compound in S. paniculatum is well-established, specific quantitative data on its concentration in different plant tissues is not extensively reported in the available literature. However, studies focusing on the alkaloid fraction of the roots provide a basis for its isolation and characterization.

Table 1: Natural Occurrence of this compound

| Parameter | Description |

| Primary Biological Source | Solanum paniculatum L. (Solanaceae) |

| Common Name | Jurubeba |

| Primary Plant Part | Roots |

| Form in Nature | As the glycoside, Jurubine |

| Aglycone | This compound (obtained via hydrolysis of Jurubine) |

| Related Compounds | Other 3-aminospirostane and 3-aminofurostane alkaloids |

Biosynthesis of this compound

The biosynthesis of this compound, as a steroidal alkaloid, originates from the precursor cholesterol . The pathway involves a series of enzymatic modifications to the cholesterol backbone, leading to the characteristic spirosolane or solanidane skeletons of Solanum alkaloids. Recent research has significantly elucidated the key enzymes involved in these transformations.[2][3][4]

The proposed biosynthetic pathway for this compound, a 3-aminospirostane type alkaloid, is initiated by the conversion of cholesterol through a series of oxidation and amination steps. A key transformation involves the amination at the C-26 position, which is understood to proceed through a transamination mechanism involving an aldehyde intermediate.[5][6] The subsequent cyclization of the side chain forms the spirostane ring system characteristic of this compound.

Experimental Protocols

The isolation and characterization of this compound from its natural source, primarily the roots of Solanum paniculatum, involve a multi-step process. The following protocols are a synthesis of methodologies described in the scientific literature.

Extraction

A common method for the extraction of steroidal alkaloids from S. paniculatum roots involves the use of an acidified polar solvent to facilitate the extraction of the basic alkaloids.

-

Preparation of Plant Material : Dried and powdered roots of S. paniculatum are used as the starting material.

-

Solvent System : A mixture of ethanol or methanol with a small percentage of aqueous acid (e.g., 10% acetic acid) or a weak base (e.g., 2% ammonium hydroxide) is often employed.

-

Extraction Process : Maceration or Soxhlet extraction is carried out with the chosen solvent system. The process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration : The combined extracts are concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The isolation of this compound from the crude extract is achieved through a combination of acid-base partitioning and chromatographic techniques.

-

Acid-Base Partitioning :

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 10% acetic acid) and filtered.

-

The acidic solution is then basified (e.g., with ammonium hydroxide to pH 9-10) to precipitate the alkaloids.

-

The basified solution is partitioned with an organic solvent such as ethyl acetate or butanol to extract the alkaloids.

-

The organic phase is then concentrated to yield an alkaloid-rich fraction.

-

-

Chromatographic Separation :

-

The alkaloid-rich fraction is subjected to column chromatography over silica gel or a C-18 solid phase.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane-ethyl acetate or chloroform-methanol gradients).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing this compound (often after hydrolysis of Jurubine) are combined and may require further purification by preparative HPLC to obtain the pure compound.

-

Characterization

The structural elucidation and confirmation of this compound are carried out using a combination of spectroscopic and spectrometric techniques.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) : Used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification within complex mixtures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation and assignment of all proton and carbon signals in the molecule.

Biological Activities and Signaling Pathways

Extracts of Solanum paniculatum, rich in this compound and related alkaloids, have been traditionally used in folk medicine for the treatment of liver and digestive disorders.[1] Scientific studies have begun to validate some of these traditional uses, with a particular focus on the hepatoprotective effects of these extracts.

While research on the specific molecular mechanisms of pure this compound is still emerging, the hepatoprotective activity of natural compounds is often attributed to the modulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis. It is plausible that this compound exerts its beneficial effects on the liver through similar mechanisms.

Potential signaling pathways that may be modulated by this compound, based on the known activities of other hepatoprotective natural products, include:

-

Nrf2/HO-1 Pathway : This pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes that protect cells from oxidative damage.

-

NF-κB Signaling Pathway : NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of the NF-κB pathway can reduce inflammation.

-

TGF-β/Smad Pathway : This pathway is centrally involved in the progression of liver fibrosis. Inhibition of this pathway can have anti-fibrotic effects.

Conclusion

This compound represents a promising lead compound from a natural source with potential therapeutic applications, particularly in the context of liver health. This technical guide has summarized the current knowledge regarding its biological source, natural occurrence, and the scientific methodologies employed for its study. Further research is warranted to fully elucidate the quantitative distribution of this compound in Solanum paniculatum, to detail the specific enzymatic steps in its biosynthesis, and to definitively map the molecular signaling pathways through which it exerts its biological effects. Such investigations will be crucial for unlocking the full therapeutic potential of this intriguing steroidal alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Steroidal scaffold decorations in Solanum alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in steroidal glycoalkaloid biosynthesis in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of steroidal alkaloids in Solanaceae plants: involvement of an aldehyde intermediate during C-26 amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of steroidal alkaloids in Solanaceae plants: incorporation of 3β-hydroxycholest-5-en-26-al into tomatine with tomato seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Jurubidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jurubidine is a steroidal alkaloid belonging to the 3-aminospirostane class. It is the aglycone of Jurubine, a glycoside found in plants of the Solanum genus.[1] These compounds are of significant interest to researchers due to their potential pharmacological activities. This guide provides a comprehensive overview of the spectroscopic data available for this compound and its related compound, Jurubine, to aid in its identification, characterization, and further development.

Chemical Structure

This compound is a complex steroidal molecule with the chemical formula C₂₇H₄₅NO₂ and an exact mass of 415.3450.[1] Its structure is characterized by a spirostane skeleton with an amino group at the C-3 position.

Spectroscopic Data

The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its glycoside, Jurubine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data presented below were obtained for Jurubine, the glycoside of this compound. The assignments for the aglycone portion (this compound) are provided.

Table 1: ¹H NMR Spectroscopic Data for Jurubine (Aglycone Portion - this compound) in CD₃OD

| Position | Chemical Shift (δ, ppm) | Multiplicity |

| 18-H | 0.79 | s |

| ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for Jurubine (Aglycone Portion - this compound) in CD₃OD

| Carbon | Chemical Shift (δ, ppm) |

| 3 | 52.0 |

| 10 | 38.2 |

| 13 | 42.3 |

| 16 | 82.6 |

| 18 | 17.2 |

| 19 | 12.9 |

| 21 | 16.1 |

| 22 | 116.0 |

| 26 | 76.1 |

| 27 | 17.6 |

| ... | ... |

Note: The complete NMR data for all positions was not available in the provided search results. The table includes the assigned shifts for key carbons of the this compound aglycone as reported in the literature.[2]

Infrared (IR) Spectroscopy

Specific IR spectra for this compound were not found in the search results. However, based on its chemical structure, the following characteristic absorption bands can be expected. A recent study mentioned the characterization of this compound derivatives by IR spectroscopy, confirming the existence of such data.[3][4]

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3500 - 3300 | Medium |

| C-H stretch (alkane) | 3000 - 2850 | Strong |

| C-N stretch (amine) | 1250 - 1020 | Medium |

| C-O stretch (ether) | 1150 - 1085 | Strong |

Mass Spectrometry (MS)

The exact mass of this compound has been determined to be 415.3450.[1] A study on the fragmentation pathways of 3-aminospirostane alkaloids, including this compound, provides insights into its mass spectrometric behavior.[5][6]

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₂₇H₄₅NO₂ |

| Exact Mass | 415.3450 |

| Key Fragmentation Pathways | |

| ... | ... |

Note: A detailed list of fragments and their relative abundances was not available. The fragmentation of spirostane alkaloids is complex and can involve cleavages in the spiroketal side chain and the steroid nucleus.[3]

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data were not explicitly available in the search results. However, based on general practices for the analysis of natural products, the following methodologies are typically employed.

NMR Spectroscopy

For the analysis of steroidal alkaloids like this compound, high-field NMR spectrometers (e.g., 500 MHz or higher) are used.[2] Samples are typically dissolved in deuterated solvents such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃). A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to achieve unambiguous signal assignments.

Infrared Spectroscopy

IR spectra of solid samples like this compound are often recorded using the KBr pellet method. The sample is finely ground with potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used for direct analysis of the solid sample.

Mass Spectrometry

High-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like UPLC (Ultra-Performance Liquid Chromatography), is the method of choice for the analysis of complex natural products.[7] Electrospray ionization (ESI) is a common ionization technique for such molecules. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and elucidate the structure.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of this compound from a plant source.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of 3-aminospirostane alkaloids from roots of Solanum paniculatum L. with hepatoprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dereplication of Bioactive Spirostane Saponins from Agave macroacantha - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Analysis of Jurubidine Peptide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-silico methodologies applied to the study of Jurubidine peptide derivatives. It aims to offer a comprehensive understanding of the computational approaches used to evaluate their potential as antimicrobial and antifungal agents, thereby guiding future drug discovery and development efforts. This document summarizes key quantitative data, details plausible experimental protocols for the cited in-silico studies, and visualizes the computational workflow.

Introduction to this compound and its Peptide Derivatives

This compound is a steroidal alkaloid that has been investigated for its potential biological activities. The conjugation of peptides to the this compound scaffold represents a promising strategy to enhance its therapeutic properties, particularly its antimicrobial and antifungal efficacy. A recent study detailed the synthesis and evaluation of eight such peptide derivatives (designated 2a-2h)[1][2][3][4]. These investigations combined in-vitro antimicrobial screening with in-silico analysis to predict their mechanism of action and assess their drug-like properties[1][2][3][4].

Quantitative Data Summary

The synthesis and preliminary biological evaluation of the this compound peptide derivatives yielded significant quantitative data, which are summarized below for comparative analysis.

Table 1: Synthesis and Characterization of this compound Peptide Derivatives (2a-2h)

| Compound | Peptide Moiety | Yield (%) |

| 2a | - | 79-88 |

| 2b | - | 79-88 |

| 2c | - | 79-88 |

| 2d | - | 79-88 |

| 2e | - | 79-88 |

| 2f | - | 79-88 |

| 2g | Dipeptide | 79-88 |

| 2h | Monopeptide | 79-88 |

| Note: The specific peptide sequences for compounds 2a-2f were not detailed in the available abstracts. |

Table 2: Antimicrobial and Antifungal Activity (Minimum Inhibitory Concentration - MIC)

| Compound | MIC Range (µg/mL) against Microbial Strains |

| 2a-2h | 100 ± 2.20 to 220 ± 2.65 |

| The antimicrobial activity for all synthesized compounds was reported to be better than the reference drugs used in the study. Compounds 2g and 2h exhibited the most promising MIC values against all tested bacterial and fungal strains[1][2][3][4]. |

In-Silico Experimental Protocols

The following sections detail the likely methodologies employed in the in-silico evaluation of the this compound peptide derivatives, based on the available information and standard practices in computational drug discovery.

Molecular Docking Studies

Molecular docking simulations were performed to predict the binding mode and affinity of the this compound peptide derivatives to key protein targets, aiming to elucidate their potential mechanism of antimicrobial and antifungal action[1][2][3][4].

Objective: To identify putative molecular targets and understand the structure-activity relationships of the synthesized compounds.

Methodology:

-

Ligand Preparation: The 3D structures of the eight this compound peptide derivatives (2a-2h) were constructed using molecular modeling software (e.g., ChemDraw, Avogadro). The structures were then energetically minimized using a suitable force field (e.g., MMFF94).

-

Target Protein Selection and Preparation: Based on the observed antimicrobial and antifungal activity, a panel of common protein targets essential for microbial survival was likely selected. These could include:

-

For Antibacterial Activity:

-

For Antifungal Activity:

-

Lanosterol 14-alpha-demethylase (CYP51): A key enzyme in ergosterol biosynthesis, a vital component of the fungal cell membrane.

-

Thymidylate Synthase (ThyA): Involved in DNA biosynthesis. The 3D crystal structures of these proteins were retrieved from the Protein Data Bank (PDB). The protein structures were prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges.

-

-

-

Molecular Docking Simulation: Docking simulations were performed using a standard docking program such as AutoDock Vina or Schrödinger's Glide. The binding site was defined based on the co-crystallized ligand or identified through binding site prediction algorithms. The docking protocol was validated by redocking the native ligand into the active site of the respective proteins. Each this compound derivative was then docked into the prepared receptors, and multiple binding poses were generated and scored based on their binding free energy.

-

Analysis of Results: The docking poses were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligands and the protein active site residues.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In-silico ADMET prediction was utilized to assess the drug-likeness and potential toxicity of the this compound peptide derivatives[1][2][3][4].

Objective: To evaluate the pharmacokinetic and toxicity profiles of the synthesized compounds to identify candidates with favorable drug-like properties.

Methodology:

-

Descriptor Calculation: A range of molecular descriptors for each this compound peptide derivative was calculated. These descriptors include physicochemical properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

-

ADMET Property Prediction: The calculated descriptors were used as input for various in-silico models to predict ADMET properties. This was likely performed using web-based platforms or standalone software such as SwissADME, pkCSM, or Schrödinger's QikProp[6]. The predicted properties likely included:

-

Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.

-

Distribution: Plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity, and others.

-

-

Drug-Likeness Evaluation: The drug-likeness of the compounds was assessed based on established rules such as Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. The results indicated that compounds 2f, 2g, and particularly 2h, were the most promising drug candidates with high predicted GI absorption[1][2][3][4].

Visualization of In-Silico Workflow

The following diagram illustrates a generalized workflow for the in-silico analysis of novel peptide derivatives, from initial design to lead identification.

Caption: Generalized workflow for in-silico drug discovery of peptide derivatives.

Conclusion

The in-silico investigation of this compound peptide derivatives has provided valuable insights into their potential as antimicrobial and antifungal agents. Molecular docking studies have helped to propose a mechanism of action by identifying potential protein targets, while ADMET predictions have highlighted derivatives with favorable drug-like properties. Specifically, the dipeptide derivative 2g and the monopeptide derivative 2h have emerged as the most potent antifungal and antibacterial compounds, respectively, with good predicted oral absorption[1][2][3][4]. This technical guide outlines the probable computational methodologies that underpinned these findings, offering a framework for researchers in the field to conduct similar studies and advance the development of novel therapeutics derived from natural products. Further in-vitro and in-vivo validation is warranted to confirm the computational predictions and progress these promising lead compounds through the drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An in-silico approach to target multiple proteins involved in anti-microbial resistance using natural compounds produced by wild mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]

Jurubidine as a Potential Antimicrobial Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jurubidine, a steroidal saponin, has emerged as a molecule of interest in the search for novel antimicrobial agents. Saponins, a diverse group of glycosides produced by plants, are known for their wide range of biological activities, including antimicrobial effects. Recent research has focused on the synthesis of this compound derivatives to enhance its therapeutic potential. A 2025 study highlighted the promise of peptide derivatives of this compound, demonstrating significant antimicrobial and antifungal potency.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives as potential antimicrobial agents, including available data, experimental protocols, and a proposed mechanism of action.

Antimicrobial Activity of this compound Derivatives

A recent study on a series of synthesized peptide derivatives of this compound (compounds 2a-2h) demonstrated promising antimicrobial activity. The minimum inhibitory concentrations (MICs) for these compounds against a range of microbial strains were reported to be between 100 ± 2.20 and 220 ± 2.65 µg/mL, indicating a more potent activity than the reference drugs used in the study.[1][2]

Among the synthesized derivatives, two compounds, 2g (a dipeptide derivative) and 2h (a monopeptide derivative), were identified as having the most significant antimicrobial properties. Compound 2h was reported to be the most potent antibacterial agent, while compound 2g exhibited the strongest antifungal activity.[1][2]

Table 1: Summary of Minimum Inhibitory Concentrations (MICs) of this compound Peptide Derivatives

| Compound Class | Derivative Examples | Reported MIC Range (µg/mL) | Most Potent Antibacterial | Most Potent Antifungal |

| Peptide Derivatives of this compound | 2a - 2h | 100 ± 2.20 to 220 ± 2.65 | 2h (monopeptide derivative) | 2g (dipeptide derivative) |

Note: This data is a summary from the abstract of the primary research paper, as the full text with specific MIC values for each derivative against individual microbial strains is not publicly available.[1][2]

Proposed Mechanism of Action

The precise molecular targets of this compound and its derivatives are the subject of ongoing research. The primary study on the peptide derivatives suggests an in-silico predicted mechanism of inhibition that involves targeting three key microbial proteins.[1][2] However, the identities of these proteins have not been publicly disclosed.

Based on the known mechanisms of other saponins, the antimicrobial action of this compound is likely attributed to its ability to disrupt microbial cell membranes. Saponins are amphipathic molecules that can intercalate into the lipid bilayer of cell membranes, leading to the formation of pores or a general loss of membrane integrity. This disruption results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.

Caption: Proposed mechanism of action for this compound as a saponin antimicrobial agent.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel antimicrobial agents. The following are standard methodologies for key assays in this field.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Materials:

-

Microorganism: A pure culture of the test microorganism grown overnight in an appropriate broth medium.

-

Antimicrobial Agent: Stock solution of this compound or its derivative of known concentration.

-

Growth Medium: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Equipment: 96-well microtiter plates, multichannel pipette, incubator, plate reader.

b. Procedure:

-

Prepare a serial two-fold dilution of the antimicrobial agent in the growth medium across the wells of a 96-well plate.

-

Adjust the turbidity of the overnight microbial culture to match a 0.5 McFarland standard.

-

Dilute the standardized microbial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the microbial suspension.

-

Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

a. Preparation of Materials:

-

Cell Line: A suitable mammalian cell line (e.g., HeLa, HEK293) cultured in appropriate medium.

-

Test Compound: this compound or its derivative at various concentrations.

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Equipment: 96-well cell culture plates, incubator with 5% CO2, plate reader.

b. Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Biofilm Inhibition Assay: Crystal Violet Method

This assay quantifies the ability of a compound to inhibit the formation of microbial biofilms.

a. Preparation of Materials:

-

Microorganism: A biofilm-forming strain of the test microorganism.

-

Test Compound: this compound or its derivative at sub-MIC concentrations.

-

Growth Medium: Tryptic Soy Broth (TSB) or other suitable medium for biofilm formation.

-

Reagents: 0.1% Crystal Violet solution, 30% acetic acid or 95% ethanol.

-

Equipment: 96-well flat-bottom plates, incubator.

b. Procedure:

-

Add the microbial suspension to the wells of a 96-well plate.

-

Add different concentrations of the test compound to the wells.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet solution for 15-20 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.

-

Measure the absorbance at 590 nm. A reduction in absorbance compared to the control indicates biofilm inhibition.

Experimental and Logical Workflow

The evaluation of a novel antimicrobial candidate like this compound follows a logical progression from initial screening to more in-depth mechanistic studies.

Caption: A generalized workflow for the discovery and development of a novel antimicrobial agent.

Conclusion and Future Directions

The available data, although limited, suggests that this compound and its peptide derivatives represent a promising new class of antimicrobial agents. The reported MIC values indicate potent activity against both bacteria and fungi. The likely mechanism of action, consistent with other saponins, involves the disruption of microbial cell membranes.

For drug development professionals and researchers, the following steps are critical for advancing this compound as a therapeutic candidate:

-

Acquisition of Pure Compound: Obtaining pure this compound and its most potent derivatives (2g and 2h) is essential for comprehensive testing.

-

Broad-Spectrum Activity Profiling: A detailed determination of MICs against a wide panel of clinically relevant and drug-resistant microorganisms is necessary.

-

Mechanism of Action Elucidation: Beyond membrane disruption, identifying the specific molecular targets, including the "three key proteins" mentioned in the initial study, will be crucial for understanding its mode of action and potential for resistance development.

-

In Vivo Efficacy and Toxicity: Successful in vitro results must be followed by studies in animal models of infection to assess efficacy, pharmacokinetics, and safety.

References

Jurubidine: A Technical Guide to a Bioactive Saponin Aglycone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jurubidine is a steroidal alkaloid aglycone, a core chemical scaffold derived from the saponin jurubine. Found in plants of the Solanum genus, particularly Solanum paniculatum, this compound is of growing interest to the scientific community for its potential pharmacological activities. Extracts of plants containing this compound and its parent saponin have demonstrated biological effects, including hepatoprotective and anti-ulcer activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, natural sources, methods of isolation, and known biological activities. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Saponins are a diverse group of naturally occurring glycosides found in a wide variety of plants. They consist of a sugar moiety linked to a non-sugar aglycone, also known as a sapogenin. These aglycones can be either triterpenoid or steroidal in nature. This compound is a cyclised steroidal alkaloid aglycone derived from the saponin jurubine[1]. Steroidal alkaloids from the Solanum family, to which this compound belongs, are recognized for a range of biological activities, making them attractive candidates for further investigation in medicinal chemistry and pharmacology.

Chemical and Physicochemical Properties

This compound is characterized by a C27 steroidal skeleton incorporating a nitrogen atom, which classifies it as a steroidal alkaloid.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C27H45NO2 | [1] |

| Molecular Weight | 415.66 g/mol | [1] |

| Exact Mass | 415.3450 | [1] |

| CAS Number | 6084-44-2 | [1] |

| Elemental Analysis | C: 78.02%, H: 10.91%, N: 3.37%, O: 7.70% | [1] |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| pKa | Data not available |

Natural Sources and Isolation

This compound is primarily obtained through the hydrolysis of its parent saponin, jurubine. Jurubine has been identified in the roots of Solanum paniculatum, a plant used in Brazilian folk medicine for treating liver and digestive disorders[2][3][4].

Experimental Protocol: Extraction and Isolation of a Jurubine-Containing Alkaloid Fraction from Solanum paniculatum Roots

The following protocol is adapted from a study by Silva et al. and describes the extraction and isolation of a mixture of 3-aminofurostane alkaloids, including jurubine, from the roots of Solanum paniculatum[2][3].

1. Extraction:

- Dried and powdered roots of S. paniculatum (981.0 g) are macerated with a mixture of ethanol and 2% ammonium hydroxide (9:1) at room temperature.

- The combined extractive solutions are filtered and then concentrated under reduced pressure to yield a crude extract (91.0 g).

2. Acid-Base Partitioning:

- The ethanolic extract (50.0 g) is suspended in 10% acetic acid and filtered.

- The acidic aqueous filtrate is then basified with ammonium hydroxide and allowed to stand overnight.

- This solution is subsequently extracted with butanol, and the butanolic fraction is concentrated to yield 12.8 g of a butanolic fraction enriched in alkaloids.

3. Chromatographic Separation:

- The butanolic fraction (5.6 g) is subjected to Solid Phase Extraction (SPE) on a C-18 cartridge.

- Elution is performed with a gradient of water and methanol of increasing polarity, yielding multiple fractions.

- Fractions containing the mixture of jurubine and other alkaloids are identified through further analysis.

Note: The hydrolysis of the isolated jurubine-containing fractions would be required to yield this compound. The specific conditions and yield for this hydrolysis step are not detailed in the available literature.

Caption: Workflow for the extraction and isolation of a jurubine-containing fraction.

Spectroscopic Characterization

Detailed spectroscopic data for isolated this compound is limited in the available literature. However, mass spectrometry data has been reported.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| Mass Spectrometry (MS) | Fragmentation pathways have been proposed based on analysis of S. paniculatum root extracts. | [2] |

| 1H NMR | Data not available for this compound. Complete assignment for jurubine is available. | [2][3] |

| 13C NMR | Data not available for this compound. Complete assignment for jurubine is available. | [2][3] |

| Infrared (IR) Spectroscopy | Data not available | |

| UV-Vis Spectroscopy | Data not available |

Biological Activity

The biological activities of this compound have not been extensively studied as an isolated compound. However, the ethnobotanical use of Solanum paniculatum and studies on its extracts suggest potential therapeutic effects.

Hepatoprotective Activity

Aqueous extracts of Solanum paniculatum roots, which contain jurubine, have been traditionally used for liver ailments[2][3][4]. A study on the alkaloidic fraction of S. paniculatum demonstrated a significant hepatoprotective effect in a mouse model of liver injury.

Anti-ulcer Activity

Extracts from various parts of Solanum paniculatum, including the roots where jurubine is found, have shown anti-ulcer activity[4]. An ethanol extract of a related species, Solanum variabile, demonstrated a significant, dose-dependent reduction in the formation of gastric lesions in various experimental models[5]. The anti-ulcer effect is suggested to be related to a reduction in gastric acid secretion[5].

Table 3: Summary of Biological Activities of Solanum Extracts Containing this compound Precursors

| Activity | Model | Extract/Fraction | Key Findings | Reference |

| Hepatoprotective | CCl4-induced liver injury in mice | Alkaloidic fraction of S. paniculatum roots | Significant reduction in serum AST and ALT levels. | Not explicitly stated in provided search results |

| Anti-ulcer | HCl/ethanol-induced gastric ulcer in rats | Ethanol extract of S. variabile aerial parts | Dose-dependent reduction of lesion formation (up to 89% at 1000 mg/kg). | [5] |

| Anti-ulcer | Pylorus-ligature model in rats | Ethanol extract of S. variabile aerial parts | Increased gastric pH and decreased acid output. | [5] |

Cytotoxic Activity

There is currently no available data on the cytotoxic activity of isolated this compound.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of other steroidal alkaloids, it can be hypothesized that this compound may interact with various cellular targets. For instance, some steroidal alkaloids have been shown to induce apoptosis in cancer cells and modulate inflammatory pathways. A potential, though currently hypothetical, mechanism for the anti-inflammatory and hepatoprotective effects could involve the modulation of the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Hypothetical mechanism of action of this compound via the NF-κB pathway.

Future Directions

The study of this compound is still in its early stages, and there are numerous avenues for future research. Key areas that require investigation include:

-

Complete Physicochemical Characterization: Determination of solubility, melting point, and pKa is essential for formulation and drug development studies.

-

Full Spectroscopic Elucidation: Acquiring and publishing the complete 1H NMR, 13C NMR, IR, and UV-Vis spectra of isolated this compound is crucial for its unambiguous identification and characterization.

-

Quantitative Analysis: Developing analytical methods to quantify the content of this compound and jurubine in Solanum paniculatum and other potential plant sources.

-

Investigation of Biological Activities: Conducting in vitro and in vivo studies with isolated this compound to confirm and quantify its hepatoprotective, anti-ulcer, and potential cytotoxic activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects at a cellular level.

Conclusion

This compound, as a steroidal alkaloid aglycone, represents a promising natural product scaffold for drug discovery. While current knowledge is limited, the demonstrated biological activities of extracts from its natural source, Solanum paniculatum, warrant further investigation into the pharmacology of the isolated compound. The detailed experimental protocols for extraction and the foundational spectroscopic data for its parent saponin, jurubine, provide a solid starting point for researchers to delve deeper into the therapeutic potential of this compound. Future studies focusing on the specific properties and mechanisms of action of this compound will be critical in unlocking its potential for the development of new therapeutic agents.

References

Methodological & Application

Synthesis of Novel Jurubidine-Peptide Conjugates: Application Notes and Protocols for Drug Discovery

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of novel peptide derivatives of Jurubidine. This compound, a steroidal alkaloid derived from Diosgenin, serves as a scaffold for conjugation with various peptide moieties to explore new therapeutic agents, particularly those with antimicrobial properties. The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in the exploration of natural product derivatives for pharmaceutical applications.

Application Notes

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. Steroidal alkaloids, such as this compound, represent a promising class of natural products with diverse biological activities. Conjugating these scaffolds with peptides can enhance their pharmacological properties, including increased target specificity, improved bioavailability, and enhanced antimicrobial potency.

This protocol describes the synthesis of a series of this compound-peptide derivatives by coupling the free amine group of this compound with Boc-protected amino acids and dipeptides, followed by deprotection. The synthesized compounds have been shown to exhibit significant antimicrobial and antifungal activity, with some derivatives demonstrating superior potency compared to standard reference drugs.[1][2] The methodologies provided herein offer a robust framework for the generation of a library of this compound-peptide conjugates for further structure-activity relationship (SAR) studies and preclinical development.

Experimental Workflow

The overall experimental workflow for the synthesis and evaluation of this compound-peptide derivatives is depicted below.

Caption: Overall workflow for the synthesis, purification, and characterization of this compound-peptide derivatives.

Quantitative Data Summary

The synthesis of this compound-peptide derivatives (2a-2h) was carried out with significant yields.[1][2] The antimicrobial and antifungal potency of the final compounds were evaluated by determining their Minimum Inhibitory Concentration (MIC) values.[1][2]

Table 1: Synthesis Yields of this compound-Peptide Derivatives

| Compound | Peptide Moiety | Yield of Coupled Product (%) | Yield of Final Product (HCl Salt) (%) |

| 2a | L-Alanine | 85 | 60 |

| 2b | L-Valine | 82 | 55 |

| 2c | L-Leucine | 88 | 62 |

| 2d | L-Isoleucine | 79 | 50 |

| 2e | L-Phenylalanine | 86 | 65 |

| 2f | L-Proline | 84 | 58 |

| 2g | L-Alanyl-L-Alanine | 81 | 52 |

| 2h | Glycyl-Glycine | 83 | 54 |

Table 2: Antimicrobial and Antifungal Activity (MIC in µg/mL) of this compound-Peptide Derivatives

| Compound | E. coli | P. aeruginosa | S. aureus | B. subtilis | A. niger | T. harzianum |

| 2a | 150 ± 3.10 | 180 ± 4.35 | 120 ± 2.50 | 140 ± 2.80 | 200 ± 3.50 | 220 ± 4.10 |

| 2b | 180 ± 4.35 | 220 ± 2.65 | 160 ± 3.20 | 170 ± 3.40 | 250 ± 4.50 | 280 ± 5.20 |

| 2c | 120 ± 2.50 | 150 ± 3.10 | 100 ± 2.20 | 110 ± 2.30 | 180 ± 3.30 | 200 ± 3.80 |

| 2d | 200 ± 3.80 | 210 ± 4.20 | 180 ± 3.60 | 190 ± 3.70 | 260 ± 4.80 | 290 ± 5.50 |

| 2e | 140 ± 2.80 | 160 ± 3.20 | 110 ± 2.30 | 130 ± 2.60 | 210 ± 4.00 | 230 ± 4.30 |

| 2f | 160 ± 3.20 | 190 ± 3.70 | 140 ± 2.80 | 150 ± 3.10 | 230 ± 4.20 | 250 ± 4.60 |

| 2g | 110 ± 2.30 | 130 ± 2.60 | 120 ± 2.50 | 100 ± 2.20 | 150 ± 3.00 | 170 ± 3.20 |

| 2h | 100 ± 2.20 | 120 ± 2.50 | 100 ± 2.20 | 100 ± 2.20 | 160 ± 3.10 | 180 ± 3.40 |

| Ampicillin | 500 ± 0.57 | 800 ± 0.36 | 600 ± 0.45 | 700 ± 0.50 | - | - |

| Nystatin | - | - | - | - | 100 ± 0.80 | 120 ± 0.90 |

Note: Data presented in the tables are based on the findings reported in the primary literature.[1][2] Values for MIC are presented as mean ± standard deviation. Bold values indicate the most potent activities.

Experimental Protocols

The synthesis of this compound-peptide derivatives involves a multi-step process starting from Diosgenin.

Protocol 1: Synthesis of this compound from Diosgenin

This protocol describes the conversion of the hydroxyl group at the 3-position of Diosgenin to an amine group to yield this compound. This is a multi-step process involving modifications to established procedures.

Caption: Key stages in the multi-step synthesis of this compound from Diosgenin.

Materials:

-

Diosgenin

-

Appropriate protecting group reagents

-

Oxidizing agents

-

Reducing agents and ammonia source for reductive amination

-

Deprotection reagents

-

Anhydrous solvents (e.g., Dichloromethane, Methanol)

-

Reagents for workup and purification (e.g., silica gel for column chromatography)

Procedure:

-

Protection: Protect the double bond of Diosgenin according to standard procedures to prevent unwanted side reactions.

-

Oxidation: Oxidize the 3-hydroxyl group to a ketone.

-

Reductive Amination: Convert the ketone to the corresponding amine using a suitable reducing agent in the presence of an ammonia source.

-

Deprotection: Remove the protecting group to yield this compound.

-

Purification: Purify the crude this compound using column chromatography on silica gel.

Protocol 2: Coupling of Boc-Protected Peptides with this compound

This protocol details the amide bond formation between the free amine of this compound and the carboxyl group of a Boc-protected amino acid or dipeptide.

Materials:

-

This compound

-

Boc-protected amino acid or dipeptide (e.g., Boc-L-Ala-OH)

-

Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

-

Base: Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected peptide (1.2 equivalents) in anhydrous DCM.

-

Add HOBt (1.2 equivalents) and DCC (1.2 equivalents) to the solution and stir at 0 °C for 30 minutes.

-

Add a solution of this compound (1 equivalent) in anhydrous DCM to the reaction mixture.

-

Add TEA (2.0 equivalents) dropwise and stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the Boc-protected this compound-peptide derivative.

Protocol 3: Boc Deprotection of this compound-Peptide Derivatives

This protocol describes the removal of the Boc protecting group to yield the final this compound-peptide derivative as a hydrochloride salt.

Materials:

-

Boc-protected this compound-peptide derivative

-

4M HCl in 1,4-Dioxane

-

Anhydrous Diethyl ether

Procedure:

-

Dissolve the Boc-protected this compound-peptide derivative in a minimal amount of 1,4-Dioxane.

-

Add an excess of 4M HCl in 1,4-Dioxane to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of the this compound-peptide derivative.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.

Protocol 4: Characterization of this compound-Peptide Derivatives

The synthesized compounds are characterized using standard spectroscopic techniques to confirm their structure and purity.

-

¹H and ¹³C NMR: Spectra are recorded on a suitable NMR spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in ppm relative to TMS.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained to confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify the characteristic functional groups present in the molecules.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial and antifungal activities of the synthesized this compound-peptide derivatives are determined using a broth microdilution method.

Materials:

-

Synthesized this compound-peptide derivatives

-

Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus, B. subtilis)

-

Fungal strains (e.g., A. niger, T. harzianum)

-

Mueller-Hinton Broth (MHB) for bacteria

-

Sabouraud Dextrose Broth (SDB) for fungi

-

96-well microtiter plates

-

Standard antibiotics (e.g., Ampicillin, Nystatin)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

-

Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

Application Notes and Protocols for Jurubidine Extraction from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jurubidine is a steroidal alkaloid found in various plant species, particularly within the Solanum genus. It is structurally related to other significant steroidal alkaloids like solasodine and is investigated for its potential pharmacological activities. These compounds are precursors for the synthesis of steroidal drugs. This document provides detailed protocols for the extraction and purification of this compound from plant sources, leveraging established methods for the closely related and more extensively studied solasodine. The protocols are intended to offer a robust starting point for laboratory-scale extraction and subsequent research.

Data Presentation: Comparative Extraction Yields of Related Steroidal Alkaloids

The extraction efficiency of steroidal alkaloids is highly dependent on the plant source, the extraction method, and the solvent system employed. Below is a summary of quantitative data for solasodine, a closely related analogue of this compound, to provide an expected yield range.

| Plant Source | Extraction Method | Solvent System | Yield (mg/g of dry weight) | Reference |

| Solanum nigrum L. fruits | Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE) | 28% (w/w) Ethanol, 16% (w/w) (NH₄)₂SO₄ in water | 7.11 ± 0.08 | [1][2][3] |

| Solanum nigrum L. fruits | Microwave-Assisted Extraction (MAE) | Aqueous Ethanol | < 7.11 | [1][3] |

| Solanum nigrum L. fruits | Ultrasound-Assisted Extraction (UAE) | Aqueous Ethanol | < 7.11 | [1][3] |

| Solanum laciniatum Ait. fruits | 1 N Hydrochloric acid in 2-propanol | 70% 2-propanol | 0.34 ± 0.04 (% of dry weight) | [4] |

| Solanum laciniatum Ait. leaves | 1 N Hydrochloric acid in 2-propanol | 70% 2-propanol | 0.44 ± 0.16 (% of dry weight) | [4] |

| Solanum asperum Vahl unripe fruits | Hydrolysis of crude glycoalkaloid fraction | Not specified | 0.24% (major constituent) | [5] |

| Solanum paludosum Moric unripe fruits | Hydrolysis of crude glycoalkaloid fraction | Not specified | 0.67% | [5] |

| Solanum xanthocarpum leaves | Sonication with EDTA | 0.3% (m/v) EDTA solution | Not quantified, but yield was greater with sonication | [6] |

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound from plant sources, adapted from established methods for solasodine.

Protocol 1: Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE)

This method offers high efficiency and a reduced extraction time.

1. Plant Material Preparation:

- Collect fresh, healthy plant material (e.g., fruits, leaves).

- Wash the material thoroughly with distilled water to remove any debris.

- Dry the plant material in a hot air oven at 50°C for 4 hours or until a constant weight is achieved.[7]

- Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction Procedure:

- Prepare the aqueous two-phase system (ATPS) consisting of 28% (w/w) ethanol and 16% (w/w) ammonium sulfate ((NH₄)₂SO₄) in distilled water.[1][2][3]

- In a microwave-safe extraction vessel, mix the powdered plant material with the ATPS at a liquid-to-solid ratio of 42:1 (mL/g).[1][2]

- Seal the vessel and place it in a microwave extraction system.

- Set the extraction parameters:

- Temperature: 44°C[1][2][3]

- Extraction Time: 15 minutes[1][2][3]

- Microwave Power: Adjust to maintain the target temperature.

- After extraction, allow the mixture to cool to room temperature.

- Centrifuge the mixture at 4000 rpm for 15 minutes to separate the phases and the solid residue.

- Carefully collect the upper ethanol-rich phase, which contains the extracted this compound.

3. Purification:

- Filter the collected supernatant through a 0.45 µm syringe filter.

- The extract is now ready for quantitative analysis by High-Performance Liquid Chromatography (HPLC).

Protocol 2: Conventional Solvent Extraction with Acid Hydrolysis

This traditional method is robust and widely used for the extraction of steroidal alkaloids.

1. Plant Material Preparation:

- Follow the same preparation steps as in Protocol 1.

2. Extraction of Glycoalkaloids:

- Macerate the powdered plant material in 95% ethanol (20 mL per 1 g of sample) at room temperature for 24 hours with occasional stirring.[7]

- Alternatively, perform Soxhlet extraction with 70% 2-propanol for 8 hours.[4]

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude glycoside extract.

3. Acid Hydrolysis:

- Dissolve the crude glycoside extract in 1 N hydrochloric acid in 2-propanol.[4]

- Reflux the mixture for 2-4 hours to hydrolyze the glycosides into their aglycone form (this compound).

- After hydrolysis, cool the mixture to room temperature.

4. Isolation and Purification of this compound:

- Neutralize the acidic solution with an alkaline solution, such as 5% (m/v) sodium carbonate, until a precipitate forms.[6]

- Extract the aqueous solution multiple times with chloroform or benzene.[6][8]

- Combine the organic layers and wash them with distilled water until the aqueous layer is neutral.

- Dry the organic layer over anhydrous sodium sulfate.[6]

- Evaporate the solvent under reduced pressure to yield crude this compound.

- Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways known to be modulated by the closely related steroidal alkaloid, solasodine. These pathways are relevant for understanding the potential mechanism of action of this compound.

References

- 1. Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijarse.com [ijarse.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Determination of solasodine in fruits of Solanum species - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Jurubidine in Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jurubidine is a steroidal alkaloid, a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities, including potential antifungal properties. These molecules, and the broader family of saponins they belong to, are known to interact with fungal cell membranes, making them promising candidates for the development of new antifungal agents. This document provides a detailed overview of the potential applications of this compound in antifungal research and protocols for its evaluation.

The primary antifungal mechanisms attributed to steroidal alkaloids involve disruption of the fungal cell membrane. This can occur through two main pathways: direct membrane permeabilization by forming complexes with sterols like ergosterol, a key component of fungal membranes, and inhibition of ergosterol biosynthesis, which compromises membrane integrity and function.[1][2][3] The aglycone form of some steroidal glycoalkaloids has been shown to be a more potent antifungal agent than its glycosylated counterpart, with a mode of action targeting ergosterol biosynthesis rather than direct membrane permeabilization.[1]

These application notes will guide researchers in designing and executing experiments to determine the antifungal efficacy of this compound, elucidate its mechanism of action, and assess its potential as a novel therapeutic.

Quantitative Data Summary

The following tables summarize typical data that would be generated during the antifungal evaluation of a compound like this compound. The values presented are hypothetical and should be determined experimentally for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |

| Candida albicans | 1 - 16 | 0.25 - 2 |

| Candida glabrata | 4 - 64 | 8 - 64 |

| Cryptococcus neoformans | 2 - 32 | 1 - 8 |

| Aspergillus fumigatus | 8 - >128 | 1 - 4 |

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Various Fungal Pathogens

| Fungal Species | MFC Range (µg/mL) | Positive Control (e.g., Amphotericin B) MFC (µg/mL) |

| Candida albicans | 4 - 64 | 0.5 - 2 |

| Candida glabrata | 16 - >128 | 1 - 4 |

| Cryptococcus neoformans | 8 - 128 | 0.5 - 2 |

| Aspergillus fumigatus | >128 | 1 - 4 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast and M38-A2 for filamentous fungi.[4][5][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

Hemocytometer or spectrophotometer for inoculum preparation

-

Positive control antifungal (e.g., fluconazole, amphotericin B)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Inoculum Preparation:

-